Cas no 140862-48-2 ((6-methoxy-1H-indol-3-yl)methanol)

(6-methoxy-1H-indol-3-yl)methanol structure
140862-48-2 structure
Product Name:(6-methoxy-1H-indol-3-yl)methanol
CAS No:140862-48-2
MF:C10H11NO2
MW:177.199842691422
CID:1105843
PubChem ID:11469392
Update Time:2025-04-20

(6-methoxy-1H-indol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-1H-Indole-3-methanol
    • (6-methoxy-1H-indol-3-yl)methanol
    • 1H-INDOLE-3-METHANOL,6-METHOXY-
    • 1H-Indole-3-methanol, 6-methoxy-
    • 140862-48-2
    • DTXSID00466829
    • EN300-1085447
    • MDL: MFCD12964906
    • Inchi: 1S/C10H11NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-5,11-12H,6H2,1H3
    • InChI Key: OBSODHNFAUHGOK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C(CO)=CNC=2C=1

Computed Properties

  • Exact Mass: 177.07903
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • Density: 1.268±0.06 g/cm3(Predicted)
  • Boiling Point: 395.0±27.0 °C(Predicted)
  • PSA: 45.25

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